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Compound of Interest

Compound Name: Avotaciclib sulfate

Cat. No.: B12737885 Get Quote

For researchers and drug development professionals, understanding the therapeutic index of a

novel compound is paramount. This guide provides a comparative analysis of Avotaciclib
sulfate (BPI-16350), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6

(CDK4/6), against other established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

This document synthesizes available preclinical and clinical data to offer a preliminary

assessment of Avotaciclib's therapeutic window.

Avotaciclib sulfate is an orally bioavailable small molecule that targets the CDK4/6-

retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. Dysregulation of this pathway

is a hallmark of many cancers, making it a key therapeutic target. By inhibiting CDK4 and

CDK6, Avotaciclib prevents the phosphorylation of the Rb protein, leading to G1 cell cycle

arrest and the suppression of tumor cell proliferation. This mechanism is shared with the

approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have demonstrated

significant clinical benefit in the treatment of hormone receptor-positive (HR+), human

epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.

This guide presents a compilation of in vitro efficacy, preclinical in vivo efficacy and toxicology,

and clinical safety and efficacy data to facilitate a comparative assessment of Avotaciclib's

therapeutic index relative to its class.

Quantitative Data Comparison
The following tables summarize key quantitative data for Avotaciclib sulfate and its

comparators. It is important to note that direct comparison of these values should be made with
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caution due to variations in experimental conditions and models used across different studies.

A significant data gap exists for the preclinical maximum tolerated dose (MTD) and in vivo

tumor growth inhibition (TGI) for Avotaciclib, which are crucial for a comprehensive therapeutic

index calculation.

Table 1: In Vitro Efficacy of CDK4/6 Inhibitors in Cancer Cell Lines

Compound Cell Line Cancer Type
IC50 / EC50
(µM)

Citation

Avotaciclib H1437R
Non-Small Cell

Lung Cancer
0.918 [1]

(BPI-16350) H1568R
Non-Small Cell

Lung Cancer
0.580 [1]

H1703R
Non-Small Cell

Lung Cancer
0.735 [1]

H1869R
Non-Small Cell

Lung Cancer
0.662 [1]

Palbociclib MCF-7 Breast Cancer 0.0794 [2]

Ribociclib
Neuroblastoma

Cell Lines
Neuroblastoma

>0.1 (G0-G1

arrest)
[3]

Abemaciclib

ER+ Breast

Cancer Cell

Lines

Breast Cancer 0.0022 - 0.001 [2]

Table 2: Preclinical In Vivo Efficacy and Toxicology of CDK4/6 Inhibitors
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Compoun
d

Animal
Model

Cancer
Type

Dose

Efficacy
(Tumor
Growth
Inhibition
)

Maximum
Tolerated
Dose
(MTD)

Citation

Avotaciclib
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Palbociclib

Patient-

Derived

Xenograft

(PDX)

Medullobla

stoma

Not

Specified

Significant

survival

advantage

Not

Specified
[3][4]

C57Bl/6

mice
Melanoma 100 mg/kg

Significant

tumor

growth

inhibition

Not

Specified
[5]

Ribociclib

Rat

Xenograft

(JeKo-1)

Mantle Cell

Lymphoma

75 mg/kg,

150 mg/kg

Total tumor

regression

>150

mg/kg

(minimal

body

weight

loss)

[6]

Abemacicli

b
Xenograft

ER+

Breast

Cancer

50 mg/kg

Tumor

growth

regression

Not

Specified
[7]

Table 3: Clinical Trial Data for CDK4/6 Inhibitors (Phase I)
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Compoun
d

Clinical
Trial

Dose
Range

Dose-
Limiting
Toxicities
(DLTs)

Recomm
ended
Phase II
Dose
(RP2D) /
MTD

Prelimina
ry
Efficacy

Citation

Avotaciclib

(BPI-

16350)

NCT03791

112

50 - 500

mg QD

Grade 3

blood

creatinine

increase

(at 500 mg)

MTD not

reached in

this part

Disease

Control

Rate:

70.8%

Palbociclib
NCT01320

592

Not

Specified

Grade 3

AST and

ALT

increase

75 mg (in

combinatio

n with

paclitaxel)

Prolonged

tumor

responses

[1][8]

Ribociclib

First-in-

human

study

3-weeks-

on/1-week-

off

Neutropeni

a,

thrombocyt

openia

MTD: 900

mg/day;

RP2D: 600

mg/day

3 partial

responses,

43 stable

disease

[3][9]

Abemacicli

b
monarchE

Not

Specified

Diarrhea,

neutropeni

a, fatigue

Not

specified in

this context

Statistically

significant

improveme

nt in IDFS

[10]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are generalized protocols for key experiments cited in the assessment of

CDK4/6 inhibitors.

In Vitro Cell Viability Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%

(IC50).
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Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%

CO2.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The following day, cells are treated with a serial dilution of the CDK4/6 inhibitor

(e.g., Avotaciclib, Palbociclib) or vehicle control (DMSO).

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a

DNA-based assay. For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide is added to each well, and after incubation, the formazan

crystals are dissolved in a solvent. The absorbance is then measured using a microplate

reader. It is important to note that ATP-based proliferation assays may not accurately reflect

the cytostatic effect of CDK4/6 inhibitors due to continued cell growth in G1 arrest, potentially

leading to an overestimation of cell viability. DNA-based assays are therefore recommended

for more accurate assessment.

Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the

IC50 value is calculated by fitting the data to a dose-response curve using appropriate

software.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used. All

animal procedures are conducted in accordance with institutional animal care and use

committee guidelines.
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Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted

subcutaneously or orthotopically into the mice.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers, and calculated using the formula: (Length x Width²) / 2.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and

control groups. The CDK4/6 inhibitor is administered orally at a predetermined dose and

schedule. The control group receives the vehicle.

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as the percentage difference

in the mean tumor volume between the treated and control groups. Animal body weight and

general health are monitored as indicators of toxicity.

Endpoint: The study may be terminated when tumors in the control group reach a maximum

allowed size, or after a specified treatment duration.

Phase I Clinical Trial Design
Objective: To determine the MTD, RP2D, safety, pharmacokinetics, and preliminary efficacy of

the inhibitor in humans.

Methodology:

Patient Population: Patients with advanced solid tumors for whom standard therapies have

failed are typically enrolled.

Study Design: A dose-escalation design (e.g., 3+3) is commonly used. Cohorts of 3-6

patients receive escalating doses of the investigational drug.

Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored closely for adverse events

during the first cycle of treatment. DLTs are pre-defined, severe adverse events that are

considered unacceptable.

MTD and RP2D Determination: The MTD is defined as the highest dose level at which no

more than one out of six patients experiences a DLT. The RP2D is the dose selected for

further clinical development, which may be the MTD or a lower, better-tolerated dose.
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Pharmacokinetic Analysis: Blood samples are collected at various time points to determine

the drug's absorption, distribution, metabolism, and excretion.

Efficacy Assessment: Tumor responses are evaluated using imaging techniques according to

Response Evaluation Criteria in Solid Tumors (RECIST).
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Click to download full resolution via product page

Caption: The CDK4/6 signaling pathway and the mechanism of action of Avotaciclib.

Experimental Workflow for Assessing CDK4/6 Inhibitors
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Caption: A generalized experimental workflow for the preclinical and early clinical assessment

of CDK4/6 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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